5-Bromo-3-phenylisothiazole 5-Bromo-3-phenylisothiazole
Brand Name: Vulcanchem
CAS No.: 13363-44-5
VCID: VC0173815
InChI: InChI=1S/C9H6BrNS/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H
SMILES: C1=CC=C(C=C1)C2=NSC(=C2)Br
Molecular Formula: C9H6BrNS
Molecular Weight: 240.118

5-Bromo-3-phenylisothiazole

CAS No.: 13363-44-5

Cat. No.: VC0173815

Molecular Formula: C9H6BrNS

Molecular Weight: 240.118

* For research use only. Not for human or veterinary use.

5-Bromo-3-phenylisothiazole - 13363-44-5

Specification

CAS No. 13363-44-5
Molecular Formula C9H6BrNS
Molecular Weight 240.118
IUPAC Name 5-bromo-3-phenyl-1,2-thiazole
Standard InChI InChI=1S/C9H6BrNS/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H
Standard InChI Key NDFXHQKYUNLFSH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NSC(=C2)Br

Introduction

Chemical Structure and Properties

Molecular Structure

5-Bromo-3-phenylisothiazole consists of an isothiazole core with specific substitution patterns. The molecular formula can be represented as C9H6BrNS. The structural arrangement includes:

  • A five-membered isothiazole ring with nitrogen and sulfur atoms at positions 1 and 2

  • A phenyl group attached at position 3

  • A bromine atom at position 5

The bromine substituent significantly affects the electronic distribution within the molecule, potentially enhancing its reactivity in various chemical transformations and biological interactions.

Physical and Chemical Properties

Based on the properties of similar heterocyclic compounds, the following physical and chemical characteristics can be anticipated for 5-Bromo-3-phenylisothiazole:

PropertyExpected Value/Characteristic
Physical StateCrystalline solid
ColorLight yellow to white
Molecular WeightApproximately 240.12 g/mol
SolubilityLikely soluble in organic solvents such as ethanol, methanol, and acetone; poorly soluble in water
Melting PointEstimated range of 170-195°C
StabilityStable under normal laboratory conditions
ReactivityReactive at the brominated position; electrophilic at specific sites of the isothiazole ring

The bromine atom at position 5 serves as a potential site for various substitution reactions, making this compound valuable as a synthetic intermediate. The phenyl group at position 3 may contribute to specific interactions with biological targets through π-π stacking and hydrophobic interactions.

Synthetic Approaches

Bromination of 3-Phenylisothiazole

Direct bromination of 3-phenylisothiazole using appropriate brominating agents such as N-bromosuccinimide (NBS) or bromine in acetic acid might yield the desired 5-bromo derivative. The reaction conditions would need to be carefully controlled to ensure selectivity for the 5-position.

Comparison with Related Compounds

The synthesis of 5-Bromo-3-phenylisothiazole may share similarities with methods used for other bromo-substituted heterocycles. For instance, the synthesis of aryl thiazole derivatives described by researchers involves multiple steps, including the formation of intermediates and subsequent cyclization reactions . While thiazoles have a different arrangement of heteroatoms compared to isothiazoles, some synthetic principles may still apply.

The combination of these structural elements creates a distinct electronic and steric profile that may determine the compound's interactions with biological targets.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H-NMR spectrum of 5-Bromo-3-phenylisothiazole would likely show:

  • A singlet corresponding to the proton at position 4 of the isothiazole ring

  • A complex set of signals for the phenyl group protons, typically in the range of δ 7.2-7.8 ppm

  • The absence of signals for positions 3 and 5, occupied by the phenyl group and bromine respectively

The 13C-NMR spectrum would display signals for all nine carbon atoms, with characteristic chemical shifts for the carbon atoms in the isothiazole ring and the phenyl group.

Infrared (IR) Spectroscopy

The IR spectrum would likely feature characteristic absorption bands:

  • C=N stretching vibration of the isothiazole ring

  • C-S stretching bands

  • C=C stretching vibrations from both the isothiazole ring and phenyl group

  • C-H stretching and bending modes from the aromatic systems

  • C-Br stretching vibration

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peaks corresponding to the molecular weight with characteristic isotopic pattern due to bromine

  • Fragment ions resulting from the loss of bromine

  • Fragments corresponding to the phenylisothiazole core structure

Comparison with Related Heterocyclic Compounds

Structural Comparison

CompoundRing StructureHeteroatom ArrangementKey Differences
5-Bromo-3-phenylisothiazole5-memberedAdjacent N and S (1,2-positions)Target compound
5-Bromo-2-methyl-4-phenyl-1,3-thiazole5-memberedN and S separated (1,3-positions)Different position of heteroatoms; different substitution pattern
5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole5-memberedN and S separated (1,3-positions)More complex substitution pattern; contains trifluoromethyl group

The different arrangement of heteroatoms in these structures significantly affects their electronic properties, reactivity patterns, and potential biological activities.

Comparative Reactivity

The reactivity of 5-Bromo-3-phenylisothiazole would differ from thiazole derivatives in several ways:

  • The adjacent nitrogen and sulfur atoms in the isothiazole ring create a unique electronic distribution

  • The bromine at position 5 would likely exhibit different reactivity compared to bromine at other positions

  • The phenyl substituent at position 3 would influence the electronic properties of the isothiazole ring differently than in thiazole analogues

These differences in reactivity could be exploited in the design of selective synthetic transformations and in developing compounds with specific biological activities.

Research Implications and Future Directions

Synthetic Utility

The presence of a bromine atom at position 5 makes 5-Bromo-3-phenylisothiazole potentially valuable as a synthetic intermediate. The bromine atom could serve as a handle for various transformations, including:

  • Cross-coupling reactions (Suzuki, Sonogashira, Heck)

  • Metal-halogen exchange reactions

  • Nucleophilic substitution reactions

These transformations could lead to a diverse array of 5-substituted-3-phenylisothiazole derivatives with potentially enhanced biological activities.

Analytical Method Development

The unique structural features of 5-Bromo-3-phenylisothiazole could be utilized in developing specific analytical methods for detection and quantification of isothiazole derivatives in various matrices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator